molecular formula C13H24N6O2 B13185977 tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

Cat. No.: B13185977
M. Wt: 296.37 g/mol
InChI Key: DUDFLARIJYDUAJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core modified with a 1,2,4-triazole moiety and a tert-butyl carbamate protecting group. The aminoethyl substituent on the triazole ring introduces a primary amine functionality, which may enhance solubility and serve as a handle for further derivatization in drug discovery.

Properties

Molecular Formula

C13H24N6O2

Molecular Weight

296.37 g/mol

IUPAC Name

tert-butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C13H24N6O2/c1-9(14)10-15-11(17-16-10)18-5-7-19(8-6-18)12(20)21-13(2,3)4/h9H,5-8,14H2,1-4H3,(H,15,16,17)

InChI Key

DUDFLARIJYDUAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1)N2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl Piperazine-1-carboxylate Core

The starting point is often piperazine-1-carboxylic acid tert-butyl ester , prepared by Boc-protection of piperazine. This compound serves as the nucleophilic amine component for further functionalization.

  • A reported method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the Boc-protected piperazine.

Formation of the 1,2,4-Triazole Substituent

The 1,2,4-triazole ring is typically constructed via cyclization reactions involving hydrazine derivatives and appropriate nitrile or amidine precursors.

  • One approach is the condensation of hydrazine or substituted hydrazines with nitriles bearing the desired substituents, followed by cyclization under acidic or basic conditions to yield the triazole ring.

  • Alternatively, the triazole ring can be introduced via a metal-catalyzed cross-coupling reaction between a halogenated piperazine derivative and a triazole moiety.

Introduction of the 1-Aminoethyl Group at the 5-Position of the Triazole

The 1-aminoethyl substituent can be introduced by nucleophilic substitution or reductive amination on a precursor bearing a suitable leaving group or carbonyl functionality at the 5-position of the triazole.

  • For example, a 5-formyl-1,2,4-triazole intermediate can be subjected to reductive amination with ammonia or a primary amine source, followed by reduction to install the 1-aminoethyl group.

Photocatalytic and Click Chemistry Approaches

Photocatalytic One-Step Synthesis of Boc-Protected Piperazine Derivatives

A notable environmentally friendly method involves the use of acridine salt as a visible-light photocatalyst to couple 2-aminopyridine derivatives with piperazine-1-tert-butyl formate in the presence of an oxidant under oxygen atmosphere. This method yields tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate analogs with high yield (~95%) and reduced byproducts.

Though this exact method is for aminopyridine derivatives, its principles can be adapted for triazole derivatives by modifying the amine and heterocyclic partners accordingly.

Cu(I)-Catalyzed One-Pot Click Chemistry for Triazole-Piperazine Derivatives

A highly efficient and rapid method to synthesize tert-butyl-4-substituted triazolo piperazine carboxylates involves Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry):

  • tert-Butyl 4-propioloylpiperazine-1-carboxylate reacts with substituted azides in the presence of CuI catalyst and DIPEA base in DMF at 0 °C for 5 minutes.

  • This yields tert-butyl 4-(1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylates with high purity (>95%) and excellent isolated yields (~90–97%).

Though the reported triazole is 1,2,3-triazole, similar click chemistry approaches can be adapted to 1,2,4-triazole synthesis by using appropriate azide and alkyne precursors or via post-cyclization modifications.

Representative Experimental Procedure (Adapted)

Step Reagents and Conditions Outcome
1 Boc protection of piperazine: piperazine + Boc2O, base, solvent (e.g., dichloromethane), room temperature tert-Butyl piperazine-1-carboxylate
2 Preparation of 5-substituted 1,2,4-triazole intermediate: hydrazine + nitrile or amidine, acidic/basic cyclization 5-formyl-1,2,4-triazole or halogenated triazole
3 Coupling of triazole to Boc-piperazine: nucleophilic substitution or metal-catalyzed cross-coupling tert-Butyl 4-(5-substituted 1,2,4-triazol-3-yl)piperazine-1-carboxylate
4 Introduction of 1-aminoethyl group: reductive amination of 5-formyl triazole derivative with ammonia or amine tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

Analytical and Purification Data

  • Purification is typically carried out by column chromatography using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol gradients).

  • Characterization includes:

  • Yields reported for analogous compounds via click chemistry and photocatalytic methods range from 90% to 97%, indicating high efficiency.

Summary Table of Key Synthetic Parameters

Parameter Photocatalytic Method Click Chemistry Method Conventional Multi-Step Synthesis
Starting Materials 2-Aminopyridine, piperazine-1-tert-butyl formate tert-Butyl 4-propioloylpiperazine-1-carboxylate, azides Piperazine, hydrazine, nitriles, Boc2O
Catalyst Acridine salt (visible light) CuI (10 mol%) Pd catalysts or none
Reaction Time 10 hours (blue LED irradiation) 5 minutes (0 °C) Several hours, multiple steps
Solvent Anhydrous dichloroethane DMF Various (DCM, THF, etc.)
Yield ~95% 90–97% Variable, often lower
Environmental Impact Metal-free, oxygen atmosphere Copper catalyst, mild conditions May involve heavy metals, harsher conditions
Purity High >95% Variable

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group.

    Reduction: Reduction reactions can occur at the triazole ring.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates.

Major Products:

    Oxidation: Oxidized derivatives of the aminoethyl group.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate involves its interaction with biological macromolecules. The piperazine ring provides conformational flexibility, allowing the compound to interact favorably with enzymes and receptors. The triazole moiety can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include piperazine-triazole derivatives with variations in substituents, which influence physicochemical properties and biological activity.

Compound Name Substituent Features Key Differences from Target Compound Reference ID
tert-Butyl 4-(5-morpholino-1,2,3,4-tetrahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate Morpholino group fused to thieno-isoquinoline scaffold Bulky bicyclic system; lacks aminoethyl group
tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate Trifluoromethoxyphenyl-oxadiazole substituent Oxadiazole ring; electron-withdrawing CF₃O group
tert-Butyl 4-(5-(chlorocarbonylamino)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate Chloroacetamido group on triazole Electrophilic chloroamide; methyl group on triazole
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate Triazole linked via phenyl ring to piperazine Phenyl spacer; no aminoethyl group

Key Observations :

  • The aminoethyl group in the target compound provides a polar, nucleophilic site absent in analogues with chloroacetamido () or trifluoromethoxy () substituents.
  • Bulkier substituents (e.g., morpholino-thieno-isoquinoline in ) may reduce solubility compared to the target compound’s simpler triazole-ethylamine motif.

Key Observations :

  • Boc protection/deprotection is a universal strategy ().
  • The target compound’s aminoethyl group may require selective protection to avoid side reactions during synthesis.
Stability and Reactivity
  • Compound 1a/1b (tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate): Degrades in simulated gastric fluid due to oxazolidinone ring instability .
  • Chloroacetamido Analogue (): Electrophilic chloroamide may confer reactivity toward nucleophiles (e.g., thiols), limiting in vivo stability.

Biological Activity

tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine and triazole derivatives. Its structure includes a piperazine ring, a triazole moiety, and a tert-butyl group, which enhances its lipophilicity and potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22N6O2
  • Molecular Weight : 282.34 g/mol
  • IUPAC Name : this compound

The compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound can be attributed to its ability to modulate specific enzymes and receptors involved in various physiological processes. The presence of the triazole ring is particularly significant as triazoles are known to interact with multiple biological pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It has the potential to modulate receptors linked to neurotransmission and other cellular processes.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound through in vitro and in vivo models:

  • Anti-inflammatory Activity : In vitro studies demonstrated that the compound could significantly reduce the release of pro-inflammatory cytokines such as IL-1β in macrophage models stimulated with LPS/ATP. The concentration-dependent inhibition suggests a robust anti-inflammatory potential (see Table 1) .
Concentration (µM)IL-1β Release Inhibition (%)
1019.4 ± 0.4
5029.1 ± 4.8
  • Neuroprotective Effects : Additional research indicated that the compound could exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress markers in neuronal cell lines .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various triazole derivatives, including this compound. Results indicated that at concentrations above 10 µM, the compound effectively inhibited IL-1β release from activated macrophages by up to 29%, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotection

In a neuroprotection assay using SH-SY5Y neuronal cells exposed to oxidative stress, this compound showed significant protective effects by reducing cell death rates and maintaining mitochondrial function. This suggests a possible therapeutic role in neurodegenerative diseases.

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